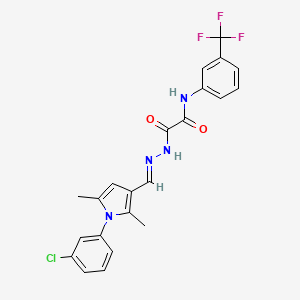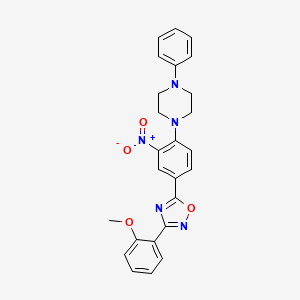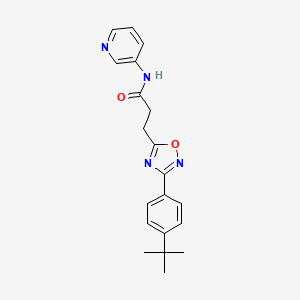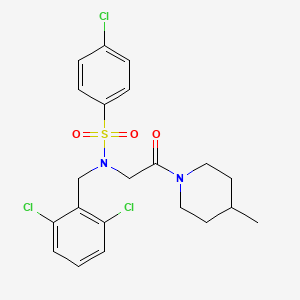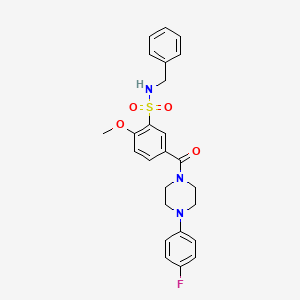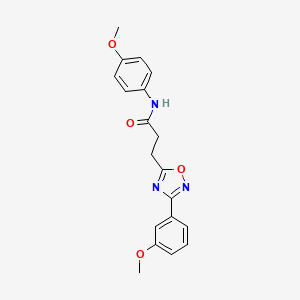
3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide, also known as DMSB, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. DMSB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of the NF-kappaB signaling pathway, which is involved in inflammation and cancer. Additionally, 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to inhibit the activity of the hepatitis C virus NS5B polymerase.
Biochemical and physiological effects:
3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has also been found to reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammation. Additionally, 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to reduce the replication of the hepatitis C virus in cell culture.
Vorteile Und Einschränkungen Für Laborexperimente
3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using various methods. 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to exhibit potent anticancer, anti-inflammatory, and antiviral properties, making it a promising compound for further study. However, 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has some limitations for lab experiments. It has been found to exhibit poor solubility in aqueous solutions, which may limit its bioavailability. Additionally, 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide. One area of research is the development of more efficient synthesis methods for 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide. Another area of research is the elucidation of the mechanism of action of 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide. Further studies are needed to determine the specific enzymes and signaling pathways targeted by 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide. Additionally, more studies are needed to determine the efficacy and safety of 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide in animal models and clinical trials. Finally, the potential use of 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide in combination with other anticancer, anti-inflammatory, and antiviral agents should be explored.
Synthesemethoden
3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been synthesized using various methods, including the reaction of 3-(dimethylsulfamoyl)benzoic acid with 3-methoxyaniline in the presence of a coupling agent. Another method involves the reaction of 3-(dimethylsulfamoyl)benzoic acid with 3-methoxyphenylamine in the presence of a dehydrating agent. The yield of 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide using these methods ranges from 50% to 80%.
Wissenschaftliche Forschungsanwendungen
3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to inhibit the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
5-(4-benzhydrylpiperazine-1-carbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-28(2)35(32,33)25-20-23(14-15-24(25)34-3)27(31)30-18-16-29(17-19-30)26(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15,20,26H,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFRDSFSDSCLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methoxy-N,N-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



